molecular formula C12H13Cl2NO2 B11813928 2-(2,3-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid

2-(2,3-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid

Katalognummer: B11813928
Molekulargewicht: 274.14 g/mol
InChI-Schlüssel: PCNQDXFETIVUOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid is an organic compound that belongs to the class of acetic acids It features a dichlorophenyl group and a pyrrolidinyl group attached to the acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,3-dichlorobenzene, undergoes a series of reactions to introduce functional groups necessary for further modifications.

    Introduction of the Pyrrolidinyl Group: The intermediate is then reacted with pyrrolidine under specific conditions to attach the pyrrolidinyl group.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Utilized in the production of materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2,3-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid
  • 2-(2,3-Dichlorophenyl)-2-(morpholin-1-yl)acetic acid
  • 2-(2,3-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid

Uniqueness

2-(2,3-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the dichlorophenyl group can enhance its reactivity, while the pyrrolidinyl group can influence its biological activity and solubility.

Eigenschaften

Molekularformel

C12H13Cl2NO2

Molekulargewicht

274.14 g/mol

IUPAC-Name

2-(2,3-dichlorophenyl)-2-pyrrolidin-1-ylacetic acid

InChI

InChI=1S/C12H13Cl2NO2/c13-9-5-3-4-8(10(9)14)11(12(16)17)15-6-1-2-7-15/h3-5,11H,1-2,6-7H2,(H,16,17)

InChI-Schlüssel

PCNQDXFETIVUOA-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(C2=C(C(=CC=C2)Cl)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.